molecular formula C26H25F3N2O4 B12162512 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12162512
M. Wt: 486.5 g/mol
InChI Key: QSHXWNIGTHOERM-HMAPJEAMSA-N
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Description

The compound 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a Z-configured enamide backbone, a 5-[3-(trifluoromethyl)phenyl]furan-2-yl substituent, and a 2-methylpropylamino group. Its structural complexity arises from the trifluoromethylphenyl-furan moiety, which enhances hydrophobicity and electronic effects, and the methoxybenzamide group, which may influence hydrogen bonding and solubility .

Properties

Molecular Formula

C26H25F3N2O4

Molecular Weight

486.5 g/mol

IUPAC Name

4-methoxy-N-[(Z)-3-(2-methylpropylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H25F3N2O4/c1-16(2)15-30-25(33)22(31-24(32)17-7-9-20(34-3)10-8-17)14-21-11-12-23(35-21)18-5-4-6-19(13-18)26(27,28)29/h4-14,16H,15H2,1-3H3,(H,30,33)(H,31,32)/b22-14-

InChI Key

QSHXWNIGTHOERM-HMAPJEAMSA-N

Isomeric SMILES

CC(C)CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the coupling of the amide and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, with considerations for cost-effectiveness, safety, and environmental impact. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the amide moiety.

    Substitution: Substitution reactions might occur at the aromatic rings or the furan ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medical applications could include its use as a lead compound in drug discovery, particularly if it exhibits biological activity against specific targets.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a benzamide-enamide-furan scaffold with several analogs. Key structural differences lie in substituent groups, which modulate physicochemical and pharmacological properties.

Table 1: Substituent Comparison of the Target Compound and Analogs
Compound ID Furan Substituent Benzamide Substituent Amino Acid Side Chain Molecular Weight (g/mol)
Target Compound 3-(Trifluoromethyl)phenyl 4-Methoxy 2-Methylpropylamino ~528.5 (calculated)
N-{(1Z)-3-(Allylamino)... (E10) 3-Chlorophenyl 4-Methoxy Allylamino ~507.0
N-{(1Z)-3-[(4-Fluorobenzyl)... (E11) 4-Methylphenyl Unsubstituted 4-Fluorobenzylamino ~521.6
2-chloro-N-[(5Z)-5-... (E15) 3-Methoxy-4-propoxyphenyl 2-Chloro Thiazolidinone-thioxo ~465.0

Impact of Substituents on Bioactivity

Electronic and Hydrophobic Effects
  • Methoxy vs. Chloro Substitution : The 4-methoxy group on the benzamide (target compound) may improve solubility via hydrogen bonding, whereas chloro substituents (E15) increase electrophilicity, affecting reactivity and metabolic stability .
Side Chain Modifications
  • 2-Methylpropylamino vs.

Tautomerism and Conformational Stability

The enamide moiety in the target compound may exhibit keto-enol tautomerism, stabilizing the Z-configuration critical for biological activity. In contrast, 1,2,4-triazole-thione analogs (E4) exist in thione-thiol tautomeric equilibria, which can affect hydrogen-bonding networks and enzyme interactions .

Computational Similarity Analysis

Using Tanimoto and Morgan fingerprint metrics (E8, E9), the target compound shows moderate similarity (Tanimoto >0.6) to analogs E10 and E11 due to shared benzamide-furan scaffolds. However, lower similarity (<0.4) is observed with thiazolidinone derivatives (E15), reflecting divergent pharmacophores .

Table 2: Molecular Similarity Metrics (vs. Target Compound)
Compound ID Tanimoto (MACCS) Tanimoto (Morgan) Structural Divergence
E10 0.72 0.68 Chlorophenyl vs. trifluoromethyl
E11 0.65 0.61 Methylphenyl vs. trifluoromethyl
E15 0.38 0.35 Thiazolidinone vs. enamide

Research Findings and Implications

  • Binding Affinity : Docking studies (E9) suggest that the trifluoromethyl group in the target compound enhances van der Waals interactions with hydrophobic enzyme pockets compared to less electronegative substituents in analogs .
  • Metabolic Stability: The 2-methylpropylamino side chain may reduce oxidative metabolism relative to allylamino (E10) or fluorobenzylamino (E11) groups, as branched chains are less susceptible to cytochrome P450 oxidation .
  • Solubility : The 4-methoxybenzamide moiety likely improves aqueous solubility compared to unsubstituted (E11) or chloro-substituted (E15) analogs, critical for oral bioavailability .

Biological Activity

4-Methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide, also known by its CAS number 488108-84-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H25F3N2O4
  • Molecular Weight : 486.4829 g/mol
  • SMILES Notation : COc1ccc(cc1)C(=O)N/C(=Cc1ccc(o1)c1cccc(c1)C(F)(F)F)/C(=O)NCC(C)C

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The presence of functional groups such as the trifluoromethyl moiety enhances the compound's interaction with various enzymes, potentially inhibiting their activity. Studies have indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
  • Antioxidant Properties : The compound has been evaluated for its free radical-scavenging abilities, which are essential in reducing oxidative stress and inflammation .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer MCF-7 cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

In Vitro Studies

Research has demonstrated varying degrees of biological activity for derivatives similar to 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide:

CompoundTarget EnzymeIC50 (μM)Activity
3bAChE10.4Moderate
3eBChE9.9Moderate
3bCOX-219.2Moderate
3eLOX-1513.2Moderate

These results indicate that modifications in the chemical structure can lead to significant changes in biological activity, particularly in enzyme inhibition .

Case Studies

A notable study highlighted the anti-inflammatory effects of a structurally related compound, which inhibited pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines . This suggests that similar mechanisms may be applicable to our compound under investigation.

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